![molecular formula C19H19N3O5S B2742746 1-(3,4-dimethylphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 879931-23-4](/img/structure/B2742746.png)
1-(3,4-dimethylphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
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Description
1-(3,4-dimethylphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C19H19N3O5S and its molecular weight is 401.44. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dimethylphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethylphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multifunctional Mononuclear Bisthienylethene-Cobalt(II) Complexes
Research on bisthienylethenes, which share a structural motif with the compound , demonstrates their application in creating multifunctional mononuclear complexes. These complexes exhibit slow magnetic relaxation and photochromic behavior, indicating their potential in magnetic storage and optical switching applications. The study highlights how substituent groups can significantly influence crystal structures, magnetic relaxations, and photochromic properties, suggesting a path for the development of advanced materials with tailored properties (Cao et al., 2015).
Poly(1,3-Phenyleneethynylene) with Pendant Nitronyl Nitroxide Radicals
Another relevant study discusses the synthesis and magnetic characterization of polyradicals derived from a similar structural framework, highlighting their solubility and magnetic properties. These findings suggest applications in the development of novel polymeric materials with distinct magnetic properties, which could be valuable in electronic devices and spintronics (Miura et al., 1993).
Lanthanide Metal-Organic Frameworks
Research on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks shows how these structures can be sensitive to benzaldehyde derivatives, making them potential candidates for fluorescence sensors. This sensitivity to specific chemicals could lead to applications in chemical detection and environmental monitoring (Shi et al., 2015).
Trans-Fused Ureas: Perhydro-Trans-Thieno[3,4-d]Imidazol-2-One SS-Dioxides
A study on the synthesis and structure of trans-fused ureas related to the target compound provides insights into the chemical reactivity and potential applications of these molecules in developing novel organic compounds with unique properties. The research indicates their utility in creating new chemical entities with potential applications in pharmaceuticals and material science (Ellis et al., 1972).
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(3-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-12-6-7-15(8-13(12)2)21-18-11-28(26,27)10-17(18)20(19(21)23)14-4-3-5-16(9-14)22(24)25/h3-9,17-18H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSCQTTUPRKLSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide |
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